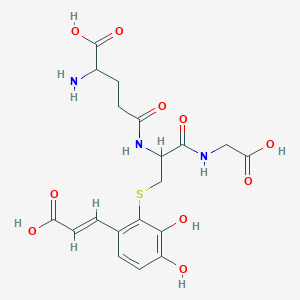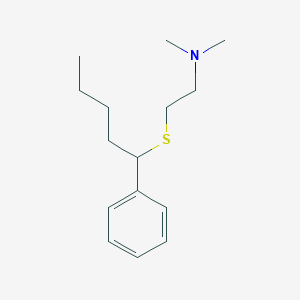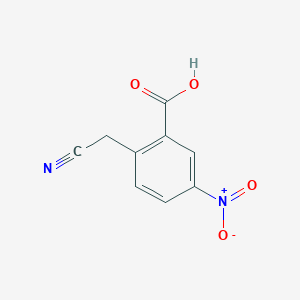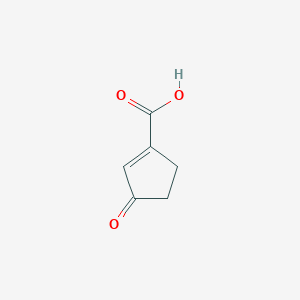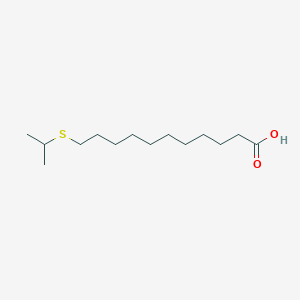
Undecanoic acid, 11-isopropylthio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanoic acid, 11-isopropylthio- is a chemical compound that has been extensively studied in recent years due to its potential applications in the field of scientific research. It is a derivative of undecanoic acid and isopropylthiol, and is also known as 11-ITUA. This compound has shown promising results in various studies, and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of undecanoic acid, 11-isopropylthio- is not fully understood. However, it is believed to act as a surfactant, which allows it to interact with various surfaces and molecules. This interaction can lead to changes in the properties of the surface or molecule, which can have various effects.
Biochemische Und Physiologische Effekte
Undecanoic acid, 11-isopropylthio- has been found to have several biochemical and physiological effects. For example, it has been shown to have antimicrobial properties, which make it useful in the treatment of various infections. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in various tissues. Additionally, it has been shown to have antioxidant properties, which can help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Undecanoic acid, 11-isopropylthio- has several advantages for lab experiments. For example, it is relatively easy to synthesize and purify, which makes it readily available for research. Additionally, it has several properties that make it useful in various research areas, such as its surfactant properties and antimicrobial activity. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control its interactions with various surfaces and molecules, which can lead to unpredictable results.
Zukünftige Richtungen
There are several future directions for research on undecanoic acid, 11-isopropylthio-. For example, further studies are needed to fully understand its mechanism of action and how it interacts with various surfaces and molecules. Additionally, more research is needed to explore its potential applications in various fields, such as medicine and materials science. Finally, further studies are needed to optimize its synthesis and purification methods, which can help make it more readily available for research.
Conclusion:
Undecanoic acid, 11-isopropylthio- is a chemical compound that has shown promising results in various studies, and has several potential applications in the field of scientific research. It has several biochemical and physiological effects, and has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. While there are some limitations to its use in lab experiments, it has several advantages that make it useful for research. Further studies are needed to fully understand its mechanism of action and potential applications, and to optimize its synthesis and purification methods.
Synthesemethoden
Undecanoic acid, 11-isopropylthio- can be synthesized through the reaction between undecanoic acid and isopropylthiol. The reaction is carried out in the presence of a catalyst under controlled conditions. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, 11-isopropylthio- has been extensively studied in recent years due to its potential applications in the field of scientific research. It has been found to have several properties that make it useful in various research areas. For example, it has been used as a surfactant in the preparation of nanoparticles, as a corrosion inhibitor in the oil and gas industry, and as a precursor for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
102613-00-3 |
|---|---|
Produktname |
Undecanoic acid, 11-isopropylthio- |
Molekularformel |
C14H28O2S |
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
11-propan-2-ylsulfanylundecanoic acid |
InChI |
InChI=1S/C14H28O2S/c1-13(2)17-12-10-8-6-4-3-5-7-9-11-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
PKEPWUXLPFTMSN-UHFFFAOYSA-N |
SMILES |
CC(C)SCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CC(C)SCCCCCCCCCCC(=O)O |
Andere CAS-Nummern |
102613-00-3 |
Synonyme |
11-propan-2-ylsulfanylundecanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



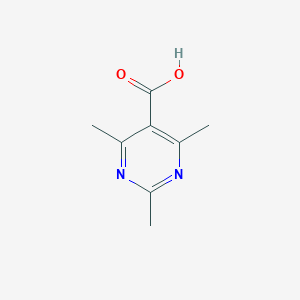
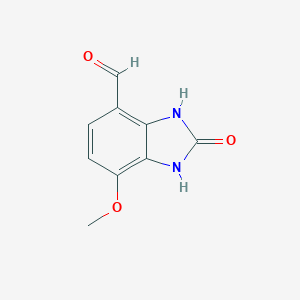
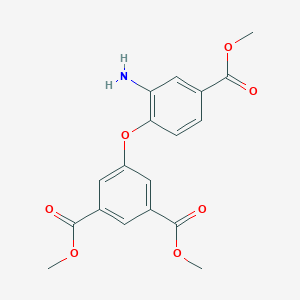
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
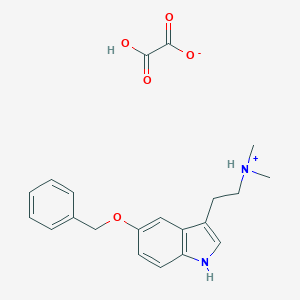
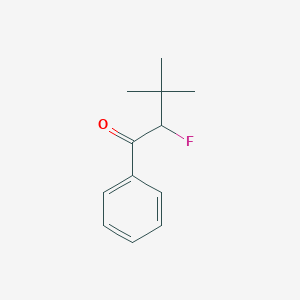
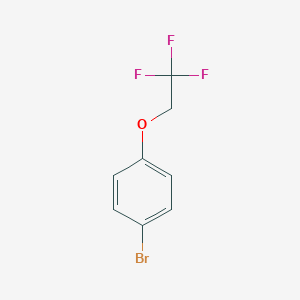
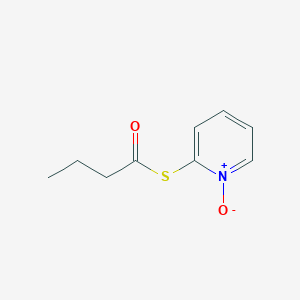
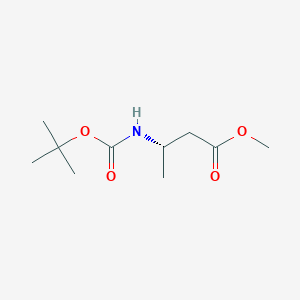
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
